3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one
Description
Properties
IUPAC Name |
3-methyl-1H-thieno[2,3-d]imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c1-8-5-4(2-3-10-5)7-6(8)9/h2-3H,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLSEXFVHQKUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CS2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573077 | |
| Record name | 3-Methyl-1,3-dihydro-2H-thieno[2,3-d]imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
231630-13-0 | |
| Record name | 3-Methyl-1,3-dihydro-2H-thieno[2,3-d]imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Curtius Rearrangement of Azide Precursors
The Curtius rearrangement has emerged as a robust method for constructing the imidazolone ring within the thieno[2,3-d]imidazol-2(3H)-one framework. As demonstrated in the synthesis of related compounds, this approach proceeds through a thermally induced decomposition pathway:
- Synthesis of Azide Precursor : Treatment of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrazide with nitrous acid generates the corresponding acyl azide.
- Thermal Rearrangement : Heating the azide intermediate in anhydrous xylene at 140°C induces Curtius rearrangement, producing 6-methyl-5-substituted-1,3-dihydrothieno[2,3-d]imidazol-2-one derivatives.
- Methyl Group Introduction : Strategic placement of methyl groups at the C5 position of the thiophene ring prior to azide formation ensures proper orientation for subsequent intramolecular cyclization.
Critical parameters influencing yield include:
- Azide purity (>95% by TLC)
- Strict anhydrous conditions during rearrangement
- Optimal reaction time (30-45 min) to prevent decomposition
Table 1 : Optimization of Curtius Rearrangement Conditions
| Parameter | Range Tested | Optimal Value | Yield Impact (%) |
|---|---|---|---|
| Temperature (°C) | 120-160 | 140 | +38 |
| Solvent | Xylene, Toluene | Xylene | +22 |
| Reaction Time (min) | 15-60 | 30 | +15 |
1,1’-Carbonyldiimidazole-Mediated Cyclization
This method enables direct construction of the imidazolone ring through carbonylative coupling:
Reaction Sequence :
- Activation of 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid with 1,1’-carbonyldiimidazole in THF at 0°C
- Nucleophilic attack by ammonium hydroxide at the activated carbonyl
- Spontaneous cyclization at elevated temperatures (80°C) to form the imidazolone ring
Key Advantages :
- High functional group tolerance
- Single-step conversion from carboxylic acid precursors
- Yields consistently >75% under optimized conditions
Equation 1 :
$$
\text{Thiophene-COOH} + \text{1,1’-carbonyldiimidazole} \xrightarrow{\text{THF, 0°C}} \text{Imidazolone} + \text{CO}_2 \uparrow
$$
Regioselective Alkylation Strategies
Controlled N-alkylation represents a complementary approach to direct synthesis:
Procedure :
- Generate the imidazolone sodium salt by treatment with K₂CO₃ in DMF
- React with methyl iodide (3 equiv) at 60°C for 8 hr
- Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7)
Regiochemical Control :
- NOESY spectroscopy confirms exclusive alkylation at N3 position
- Steric hindrance from the thiophene ring directs methylation to the imidazolone nitrogen
Table 2 : Alkylation Efficiency with Different Methylating Agents
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methyl Iodide | DMF | 60 | 82 | 98.5 |
| Dimethyl Sulfate | Acetonitrile | 80 | 67 | 95.2 |
| Methyl Triflate | THF | 40 | 91 | 99.1 |
[3 + 2] Annulation Approaches
Adapting methodologies from thienoindole synthesis, this route employs:
- Base-mediated coupling of 2-mercapto-3-methylimidazole with α,β-unsaturated nitro compounds
- Sequential cyclization/aromatization under acidic conditions
Optimized Conditions :
- DBU (1.5 equiv) in DCM at 25°C
- 12 hr reaction time
- Final HCl-mediated aromatization (pH 3-4)
Mechanistic Insight :
The reaction proceeds through:
- Michael addition of thiolate to nitroalkene
- Intramolecular cyclization
- Elimination of HNO₂ to aromatize the thiophene ring
Comparative Analysis of Synthetic Methods
Table 3 : Method Comparison for 3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one Synthesis
| Method | Yield Range (%) | Purity (%) | Scalability (g) | Key Advantage |
|---|---|---|---|---|
| Curtius Rearrangement | 65-78 | 97-99 | ≤5 | High regioselectivity |
| CDI Cyclization | 72-85 | 98-99.5 | ≤10 | Single-step operation |
| N-Alkylation | 68-82 | 95-98 | ≤20 | Late-stage functionalization |
| Annulation | 55-63 | 93-96 | ≤2 | Modular substrate variation |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thieno and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno or imidazole rings .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of poly(ADP-ribose) polymerase (PARP) inhibitors . PARP inhibitors are significant in cancer therapy, particularly for treating tumors with BRCA mutations. Research indicates that derivatives of thieno[2,3-d]imidazole compounds exhibit anti-proliferative activity against cancer cell lines, comparable to established drugs like olaparib .
Case Study: PARP Inhibition
A study evaluated a series of thieno[3,4-d]imidazole derivatives for their PARP-1 inhibitory activity. Among the tested compounds, certain derivatives demonstrated potent inhibition against BRCA-deficient cell lines while maintaining lower cytotoxicity towards normal cells. This suggests a favorable therapeutic index, making them candidates for further development in cancer treatment .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| 16l | 0.42 | High |
| 16g | 0.80 | Moderate |
| 16i | 1.20 | Moderate |
Enzyme Inhibition
The compound's structural characteristics allow it to act as an inhibitor for various enzymes beyond PARP, including those involved in metabolic pathways. Its ability to interact with enzyme active sites through hydrogen bonding and π-stacking interactions makes it a valuable scaffold for designing new inhibitors .
Case Study: D-Amino Acid Oxidase (DAAO) Inhibition
Research on related imidazole compounds revealed their effectiveness in inhibiting DAAO, an enzyme implicated in neurochemical pathways. The structure-activity relationship (SAR) studies indicated that specific substitutions could enhance inhibitory potency, providing insights into designing better inhibitors based on the thieno[2,3-d]imidazole framework .
Material Science
In addition to biological applications, compounds similar to 3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one are explored for their potential in developing new materials. Their unique electronic properties can be harnessed in organic electronics and catalysis, where they may serve as ligands or catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Analogues in the Thienoimidazolone Family
The following table summarizes key structural and physicochemical properties of 3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one and related compounds:
Key Observations :
- Substituent Effects: The 3-methyl group in the target compound likely enhances lipophilicity compared to the unsubstituted parent compound (CAS 71309-43-8) . Bromo-substituted derivatives (e.g., 4-Bromo-1H-thieno[3,4-d]imidazol-2(3H)-one) are reactive intermediates for further functionalization .
Physicochemical Properties
- Solubility: Unsubstituted thienoimidazolones (e.g., CAS 71309-43-8) are sparingly soluble in water due to their aromatic cores, but methyl or sulfonyl groups may improve solubility .
- Stability: Sulfone derivatives (e.g., 1-(2-methylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide) exhibit enhanced thermal stability, with predicted boiling points exceeding 580°C .
Biological Activity
Overview
3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one is a bicyclic compound characterized by a fused thiophene and imidazole ring. With the molecular formula and a molecular weight of 154.19 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structure of this compound allows it to interact with various biological targets, leading to significant therapeutic implications.
The synthesis of this compound typically involves cyclization reactions between appropriate precursors. Common methods include:
- Cyclization of 2-aminothiophenol with α-haloketones , which leads to the formation of the thieno[2,3-d]imidazole core.
- Oxidation and reduction reactions that modify the compound's functional groups, enhancing its biological activity.
These synthetic routes are crucial for producing derivatives that may exhibit enhanced efficacy against various biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of thieno[2,3-d]pyrimidine have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of essential bacterial enzymes, making these compounds promising candidates for developing new antibiotics .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example:
- In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation in various lines, including colorectal and breast cancer cells. The cytotoxic concentrations (CC50) for these compounds often show lower toxicity towards normal cells compared to established chemotherapeutics like cisplatin and fluorouracil .
| Compound | Cell Line | CC50 (µM) | Reference Drug | Reference CC50 (µM) |
|---|---|---|---|---|
| 3g | HT29 (Colorectal) | 58.4 | Cisplatin | 47.2 |
| 3g | NHDF (Normal) | >171 | 5-FU | 381.2 |
This table illustrates the selectivity of certain derivatives over traditional drugs, indicating a potential for reduced side effects while maintaining efficacy against tumors.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as those related to DNA replication and repair.
- Receptor Modulation : It can also modulate receptor activity, influencing signaling pathways crucial for cell survival and proliferation.
Case Studies
A notable case study involved synthesizing various derivatives of thieno[2,3-d]pyrimidine and evaluating their anticancer properties. The study found that certain modifications significantly enhanced cytotoxicity against cancer cell lines while exhibiting low toxicity towards normal cells. This highlights the importance of structural variations in optimizing therapeutic agents derived from this compound .
Q & A
Q. What are the common synthetic routes for 3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one?
Methodological Answer: The synthesis of thienoimidazolone derivatives typically involves cyclization or alkylation strategies. For example:
- Cyclization : Reacting thiophene-containing precursors with urea or thiourea under acidic conditions can yield the core structure.
- Alkylation : Introducing methyl groups via alkylation reactions (e.g., using methyl iodide or dimethyl sulfate) in the presence of a base (e.g., K₂CO₃) at reflux temperatures (60–80°C).
- Reductive Amination : As seen in benzoimidazolone analogs (e.g., 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one), reductive amination can functionalize the scaffold using aldehydes and NaBH₃CN in methanol .
Q. Key Considerations :
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the methyl group in 3-Methyl-1H-thienoimidazolone appears as a singlet (~δ 3.2–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 195.05 for C₇H₇N₂OS).
- HPLC : Purity (>98%) is confirmed using reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in thienoimidazolone derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths, angles, and hydrogen-bonding networks. For example, triclinic systems (space group P1) with cell parameters (e.g., a = 6.68 Å, b = 8.94 Å, c = 10.74 Å) are refined using SHELXL .
- Hydrogen Bonding : Identify N–H···O and C–H···π interactions (e.g., dimer formation via N–H···O bonds at 2.8–3.0 Å) .
Table 1 : Example Crystallographic Parameters (from Analogous Compounds)
| Parameter | Value | Source |
|---|---|---|
| Space Group | P1 | |
| a, b, c (Å) | 6.6849, 8.9428, 10.7445 | |
| α, β, γ (°) | 103.935, 95.015, 96.860 | |
| Resolution (Å) | 0.84 (CuKα) |
Q. What strategies optimize structure-activity relationship (SAR) studies for bioactivity?
Methodological Answer:
- Halogenation : Introduce electron-withdrawing groups (e.g., 5-F, 5-Cl) to enhance binding affinity. For benzoimidazolones, 5-Cl substitution improved PLD1 inhibition by 3-fold .
- Scaffold Hybridization : Combine thienoimidazolone with triazole or thiadiazine moieties (e.g., via click chemistry) to modulate pharmacokinetics .
- Computational Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., DYRK1A kinase) .
Q. How can researchers address low yields in alkylation or cyclization reactions?
Methodological Answer:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) for alkylation to enhance reactivity .
- Catalysis : Add TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst for alkyl halide reactions (yield increase from 45% to 78%) .
- Temperature Control : Perform cyclization under microwave irradiation (100°C, 30 min) to accelerate reaction kinetics .
Q. How to analyze contradictory data between spectroscopic and computational models?
Methodological Answer:
Q. What are best practices for refining high-resolution crystallographic data?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
